5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

Epigenetics PRC2 complex EED inhibitor

Prioritize this 5-(furan-2-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one scaffold for your EED-targeting or kinase inhibitor programs. It demonstrates a 40 nM IC50 in TR-FRET assays—a 1.75-fold potency gain over 70 nM comparators—driven by the critical furan-2-yl pharmacophore at position 5 and the conformationally constrained pyrrolidin-1-yl at position 2. The favorable logP (2.027) and low PSA (56.25 Ų) offer superior solubility over phenyl analogs. Ideal for SAR, fragment-based screening, or as a selectivity control for antibacterial gyrase assays. Inquire for milligram-scale availability.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B3731176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
InChIInChI=1S/C15H14N4O2/c20-14-12-10(11-4-3-9-21-11)5-6-16-13(12)17-15(18-14)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H,16,17,18,20)
InChIKeyTUCMLPCVVRSTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 32 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one: Core Scaffold and Procurement-Relevant Physicochemical Identity


5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one (MF: C15H14N4O2; MW: 282.3 g/mol) is a heterocyclic small molecule built on the pyrido[2,3-d]pyrimidin-4-one scaffold, featuring a furan-2-yl substituent at position 5 and a pyrrolidin-1-yl group at position 2 . The compound is a member of the broader pyrido[2,3-d]pyrimidine class, which has been extensively explored for kinase inhibition, epigenetic modulation, and G‑protein coupled receptor (GPCR) targeting [1]. Its calculated logP is 2.027, polar surface area is 56.25 Ų, and it possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor, placing it well within drug-like chemical space as defined by Lipinski's Rule of Five .

Why 5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one Cannot Be Interchanged with General Pyrido[2,3-d]pyrimidine Analogs


Simple substitution within the pyrido[2,3-d]pyrimidin-4-one class cannot be performed generically because the position‑5 heteroaryl group and the position‑2 amine substituent are both critical pharmacophoric elements that dictate target engagement, selectivity, and physicochemical behavior. The furan-2-yl group at position 5 introduces a distinct electronic and steric profile compared to phenyl, thienyl, or other heteroaryl variants, which directly affects π‑stacking interactions within the target binding pocket and modulates lipophilicity (logP ~2.0 for the furan derivative vs. higher logP for phenyl analogs) . The pyrrolidin-1-yl moiety at position 2 is a conformationally constrained cyclic amine that influences both potency and metabolic stability relative to open‑chain amine or piperidine variants [1]. These combined modifications produce a compound with a unique pharmacological fingerprint; substituting either motif—even with a closely related analog—can lead to loss of potency, altered selectivity, or unfavorable ADME properties [1][2].

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one Versus Closest Analogs


EED (Embryonic Ectoderm Development) Protein Inhibition: Direct Comparator Potency Advantage

In a standardized TR‑FRET competition binding assay against the EED subunit of the Polycomb Repressive Complex 2 (PRC2), 5-(furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one (CHEMBL4067345) demonstrated an IC50 of 40 nM for displacing an Oregon‑Green labeled pyrrolidine‑based probe from GST‑tagged EED [1]. A closely related analog in the same series, BDBM50231839 (CHEMBL4094876), which differs in its substitution pattern, exhibited an IC50 of 70 nM under identical assay conditions [2]. The target compound thus shows a 1.75‑fold improvement in EED binding affinity.

Epigenetics PRC2 complex EED inhibitor

Lipophilicity (logP) Differentiation from the 5‑Phenyl Analog: Implications for Solubility and Permeability

5‑(Furan‑2‑yl)‑2‑(pyrrolidin‑1‑yl)‑3H‑pyrido[2,3‑d]pyrimidin‑4‑one has a calculated partition coefficient (logP) of 2.027 . In contrast, the direct 5‑phenyl analog, 5‑phenyl‑2‑(pyrrolidin‑1‑yl)pyrido[2,3‑d]pyrimidin‑4(3H)‑one, is predicted to have a higher logP (estimated ~2.6–2.8) due to the replacement of the oxygen‑containing furan ring with a more hydrophobic phenyl group . This logP difference of approximately 0.6–0.8 units translates into an anticipated 4‑ to 6‑fold difference in partition coefficient, which directly impacts aqueous solubility and passive membrane permeability.

Physicochemical profiling Drug-likeness logP

Structural Differentiation from Piromidic Acid: Target Class Shift from Antibacterial to Epigenetic/Kinase Space

Piromidic acid (8‑ethyl‑5‑oxo‑2‑(pyrrolidin‑1‑yl)‑5,8‑dihydropyrido[2,3‑d]pyrimidine‑6‑carboxylic acid) is a clinically used antibacterial agent that shares the 2‑pyrrolidin‑1‑yl‑pyrido[2,3‑d]pyrimidin‑4‑one core with the target compound but is differentiated by a carboxylic acid at position 6 and an ethyl group at N‑8, which are essential for its antibacterial mechanism (DNA gyrase/topoisomerase inhibition) [1]. The target compound lacks the carboxylic acid pharmacophore and instead bears a furan‑2‑yl group at position 5, which redirects its activity toward eukaryotic targets such as EED, kinases, and GPCRs [2][3]. This fundamental structural divergence means that the target compound and piromidic acid are not interchangeable and occupy entirely different target class spaces.

Target selectivity Antibacterial Epigenetics

Hydrogen Bond Acceptor/Donor Profile: Differentiation from 5‑(Thien‑2‑yl) and 5‑Phenyl Analogs for Kinase Hinge Binding

The furan‑2‑yl group at position 5 introduces an oxygen atom capable of acting as an additional hydrogen bond acceptor, unlike the corresponding 5‑phenyl analog (no heteroatom H‑bond acceptor) or the 5‑thien‑2‑yl analog (weaker sulfur H‑bond acceptor) [1]. The target compound possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor, with the furan oxygen contributing to a polar surface area of 56.25 Ų . In the context of kinase hinge‑region binding, the furan oxygen can engage in critical water‑mediated or direct hydrogen bond interactions with the hinge backbone, a feature that is absent in the 5‑phenyl analog and diminished in the 5‑thienyl variant [1][2].

Kinase hinge binding Hydrogen bonding Structure-based design

Recommended Application Scenarios for 5-(Furan-2-yl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


EED‑Dependent Epigenetic Probe Development and PRC2 Target Validation

With a demonstrated IC50 of 40 nM against EED in a validated TR‑FRET competition assay [1], this compound is immediately suitable as a starting point for developing chemical probes targeting the EED subunit of PRC2. The 1.75‑fold potency advantage over the closest comparator (IC50 = 70 nM) provides a meaningful window for SAR exploration. Researchers studying EED‑dependent transcriptional repression in cancer (e.g., EZH2‑mutant lymphomas, SMARCB1‑deficient tumors) should prioritize this scaffold.

Kinase Inhibitor Hit‑to‑Lead Programs Requiring Optimized Hinge‑Binding and Solubility

The furan‑2‑yl group at position 5 provides a strong hydrogen bond acceptor for kinase hinge‑region engagement, differentiating it from 5‑phenyl and 5‑thienyl analogs [2]. Combined with a favorable logP of 2.027—approximately 0.6–0.8 units lower than the 5‑phenyl analog—this compound offers an improved solubility profile for oral kinase inhibitor programs . It is best deployed in early‑stage kinase panels (e.g., CDK, tyrosine kinase, or PI3K family) where both potency and solubility are critical selection criteria.

Antibacterial Selectivity Counter‑Screening Panels

While piromidic acid—a 2‑pyrrolidin‑1‑yl‑pyrido[2,3‑d]pyrimidine antibacterial—is structurally related, the target compound lacks the essential 6‑carboxylic acid pharmacophore required for DNA gyrase inhibition [3]. This compound can serve as a valuable selectivity control in antibacterial screening cascades to confirm that observed eukaryotic target activity is not driven by off‑target antibacterial mechanisms.

Fragment‑Based and DNA‑Encoded Library (DEL) Screening for Novel Target Deconvolution

The compound's drug‑like physicochemical profile (MW = 282.3, PSA = 56.25 Ų, logP = 2.027) and its demonstrated engagement with EED make it an attractive candidate for incorporation into fragment‑based screening libraries or DNA‑encoded chemical libraries . Its furan‑2‑yl moiety provides a synthetic handle for late‑stage functionalization, enabling rapid derivatization for target deconvolution studies.

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